N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC16082238
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4O2 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H22N4O2/c1-14(2)16-9-7-15(8-10-16)13-22-25-21(26)20-12-19(23-24-20)17-5-4-6-18(11-17)27-3/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
| Standard InChI Key | PIVNPLZEPSVMNT-LPYMAVHISA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Introduction
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives typically involves condensation reactions between appropriate starting materials. For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) involves a three-component reaction using sodium acetate as a catalyst .
Synthesis Steps:
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Starting Materials: Pyrazolone derivatives and benzaldehydes.
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Reaction Conditions: Room temperature, sodium acetate catalyst.
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Yield: High to excellent yields.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have been evaluated for their antioxidant and anticancer activities. The 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives show good radical scavenging activity and moderate cytotoxicity against certain cancer cell lines .
| Activity | Description |
|---|---|
| Antioxidant Activity | DPPH assay, often comparable to or better than ascorbic acid. |
| Anticancer Activity | Tested on colorectal RKO carcinoma cells, showing moderate cytotoxicity. |
Future Research Directions:
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Synthesis Optimization: Improving synthesis methods for better yields and purity.
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Biological Evaluation: Testing for a broader range of biological activities.
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Structural Modification: Designing new derivatives with enhanced properties.
Given the lack of specific data on the compound , researchers may consider exploring similar pyrazole derivatives to uncover their potential applications and biological activities.
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